Testolactone

Catalog No.
S548674
CAS No.
968-93-4
M.F
C19H24O3
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Testolactone

CAS Number

968-93-4

Product Name

Testolactone

IUPAC Name

(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1

InChI Key

BPEWUONYVDABNZ-DZBHQSCQSA-N

SMILES

CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C

Solubility

Slightly soluble (27.4 mg/L)
SLIGHTLY SOL IN WATER & BENZYL ALCOHOL; SOL IN ALC & CHLOROFORM; INSOL IN ETHER & SOLVENT HEXANE
2.30e-02 g/L

Synonyms

Fludestrin; therapeutic testolactone. US brand name: Teslac. Abbreviation: TL. Code name: SQ9538.

Canonical SMILES

CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CCC4=CC(=O)C=C[C@]34C

Description

The exact mass of the compound Testolactone is 300.17254 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (27.4 mg/l)slightly sol in water & benzyl alcohol; sol in alc & chloroform; insol in ether & solvent hexane2.30e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23759. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Antineoplastic Agents - Antineoplastic Agents, Hormonal. It belongs to the ontological category of seco-androstane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Testolactone is a synthetic compound classified as a steroidal aromatase inhibitor, primarily used in the treatment of advanced-stage breast cancer. Its chemical structure is characterized by a six-membered lactone ring, which distinguishes it from the typical five-membered D-ring found in many steroids. The compound's IUPAC name is (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-2H,3H,4H,4aH,4bH,5H,6H,8H,10aH,10bH,11H,12H,12aH-phenanthro[2,1-b]pyran-2,8-dione. With a molecular formula of C19H24O3 and a molar mass of approximately 300.392 g/mol, Testolactone exhibits unique pharmacological properties that make it effective in clinical settings .

  • Baeyer-Villiger Oxidation: This reaction transforms cyclic ketones into lactones. In the case of Testolactone, it involves the oxidation of androst-4-ene-3,17-dione to form the lactone ring.
  • Oxidation with Selenium Dioxide: This step introduces a double bond between C1 and C2 in ring A of the steroid framework.
  • Saponification: The compound undergoes saponification to facilitate further reactions leading to Testolactone.
  • Use of Safer Reagents: Recent studies have indicated that using monoperoxyphthalic acid magnesium salt hexahydrate instead of hazardous peracetic acid yields high purity Testolactone efficiently .

Testolactone primarily functions as an aromatase inhibitor. It inhibits the aromatase enzyme responsible for converting androstenedione to estrone in postmenopausal women. This inhibition leads to a significant reduction in estrogen levels, which can be beneficial in treating hormone-sensitive cancers such as breast cancer. Although it has some weak androgenic activity due to its structural similarity to testosterone, its affinity for androgen receptors is considerably lower than that of other anabolic steroids .

Several synthesis methods have been developed for Testolactone:

  • Classical Synthesis: Starting from dehydroepiandrosterone or testosterone through multi-step reactions involving oxidation and lactonization.
  • Biotransformation: Utilizing fungal strains like Fusarium oxysporum for biotransformation from steroid precursors such as dehydroepiandrosterone and pregnanolone .
  • Eco-Friendly Approaches: Recent studies focus on greener synthesis routes that reduce hazardous waste while maintaining high yields (up to 98%) by employing safer oxidizing agents .

Testolactone is primarily used in oncology as an antineoplastic agent for treating advanced breast cancer. Its ability to lower estrogen levels makes it particularly valuable in hormone-receptor-positive breast cancer cases. Additionally, it has been explored for potential use in managing conditions related to estrogen excess in men and women .

Testolactone shares structural and functional similarities with several other compounds used primarily as aromatase inhibitors or anti-cancer agents. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
AnastrozoleNon-steroidalAromatase inhibitionSelective and reversible
LetrozoleNon-steroidalAromatase inhibitionHighly selective with fewer side effects
ExemestaneSteroidalAromatase inhibitionIrreversible action
TamoxifenNon-steroidalEstrogen receptor modulationSelective estrogen receptor modulator

Similar Compounds

  • Anastrozole
  • Letrozole
  • Exemestane
  • Tamoxifen

Testolactone's unique six-membered lactone structure sets it apart from these compounds in terms of both mechanism and application profile. Its non-selective and irreversible nature provides distinct therapeutic advantages but also necessitates careful monitoring due to potential side effects associated with estrogen suppression .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from acetone
WHITE TO OFF-WHITE CRYSTALLINE POWDER

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

300.17254462 g/mol

Monoisotopic Mass

300.17254462 g/mol

Heavy Atom Count

22

LogP

3.7
log Kow = 2.1 (est)
3.7

Odor

PRACTICALLY ODORLESS

Appearance

Solid powder

Melting Point

218-219 °C
218.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6J9BLA949Q

Drug Indication

For palliative treatment of advanced breast cancer in postmenopausal women.
FDA Label

Therapeutic Uses

Antineoplastic Agents, Hormonal
Testolactone has been used as adjunctive therapy in the palliative treatment of advanced or disseminated breast cancer in postmenopausal women when hormone therapy is indicated; however testolactone generally has been replaced by more effective agents. /Included in US product labeling/
The prevalence, pathogenesis, and treatment of gynecomastia are briefly reviewed; drugs mentioned include ... testolactone.
The treatment of 5 girls, aged 14 months to 4.5 year, with precocious puberty in the McCune-Albright syndrome with oral testolactone tablets, ... was reported. Testolactone decreased the levels of circulating estradiol and the ovarian volume, and there was a return to pretreatment levels after testolactone was stopped. During treatment, the peak responses of luteinizing hormone and follicle-stimulating hormone to stimulation by LHRH rose above suppressed pretreatment levels (significantly above pretreatment levels for follicle-stimulating hormone) and then returned to pretreatment levels after testolactone was discontinued. Growth rates fell in 3 patients during treatment but could not be assessed in the other 2 because of bone deformities. The mean rate of bone maturation decreased and menses stopped in 3 of the 4 girls who were menstruating regularly. It was concluded that testolactone is an effective treatment of precocious puberty in the McCune-Albright syndrome.
For more Therapeutic Uses (Complete) data for TESTOLACTONE (8 total), please visit the HSDB record page.

Pharmacology

Testolactone is a synthetic anti-neoplastic agent that is structurally distinct from the androgen steroid nucleus in possessing a six-membered lactone ring in place of the usual five-membered carbocyclic D-ring. Despite some similarity to testosterone, testolactone has no in vivo androgenic effect. No other hormonal effects have been reported in clinical studies in patients receiving testolactone.
Testolactone is a progesterone derivative with antineoplastic activity. Testolactone inhibits steroid aromatase, thereby preventing the formation of estrogen from adrenal androstenedione and reducing endogenous estrogen levels. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

Mechanism of Action

Although the precise mechanism by which testolactone produces its clinical antineoplastic effects has not been established, its principal action is reported to be inhibition of steroid aromatase activity and consequent reduction in estrone synthesis from adrenal androstenedione, the major source of estrogen in postmenopausal women. Based on in vitro studies, the aromatase inhibition may be noncompetitive and irreversible. This phenomenon may account for the persistence of testolactone's effect on estrogen synthesis after drug withdrawal.
The exact mechanism of the antineoplastic action of testolactone has not been determined; however, it has been suggested that the drug may reduce estrone synthesis from adrenal androstenedione via noncompetitive, irreversible inhibition of A-ring reductase (aromatase). Because estrogen acts as a growth factor for hormone-dependent breast cancer cells, reduction of serum and tumor concentrations of estrogen inhibits tumor growth and delays disease progression. In postmenopausal women, ovarian secretion of estrogen declines and conversion of adrenal androgens (mainly androstenedione and testosterone) to estrone and estradiol in peripheral tissues (adipose, muscle, and liver), catalyzed by the aromatase enzyme, is the principal source of estrogens. Inhibition of the aromatase enzyme by testolactone results in suppression of estrogen biosynthesis in all tissues, reducing serum concentrations of circulating estrogens, including estrone, estradiol, and estrone sulfate.
Aminoglutethimide and testolactone may be considered the first generation aromatase inhibitors for the endocrine treatment of breast carcinoma. Initially, both of these agents were designed and used clinically based on different concepts of their mechanisms of action. Only later were they both demonstrated to inhibit aromatase. Curiously, testololactone was earlier and more widely used than aminoglutethimide in treating advanced breast carcinoma. The discovery of the peripheral aromatase inhibition as the proper mechanism of action was delayed for both the agents but was relatively more timely for aminoglutethimide. Paradoxically, the clinical use of testololactone has become already obsolete since its true mechanism of action was discovered.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Vapor Pressure

1.7X10-8 mm Hg at 25 °C (est)

Other CAS

968-93-4

Absorption Distribution and Excretion

Testolactone is well absorbed from the gastrointestinal tract.
No clinical effects in humans of testolactone on adrenal function have been reported; however, one study noted an increase in urinary excretion of 17-ketosteroids in most of the patients treated with 150 mg/day orally. It is metabolized to several derivatives in the liver, all of which preserve the lactone D-ring. These metabolites, as well as some unmetabolized drug, are excreted in the urine.
Elimination: Renal.
It is not known whether testolactone is distributed into milk.
Well absorbed from the gastrointestinal tract.
Biotransformation: Hepatic.

Metabolism Metabolites

Hepatic. Metabolized to several derivatives in the liver, all of which preserve the lactone D-ring.
Testolactone is metabolized primarily in the liver and excreted in urine. Compounds recovered in urine after testolactone administration have included 3a, 13alpha-dihydroxy-13,17-seco-5beta-androsta-1-ene-17-oic acid lactone and its glucuronide, and unchanged testolactone.

Wikipedia

Testolactone
SB-258585

Drug Warnings

Side/Adverse effects: Those indicating need for medical attention: Incidence less frequent: Peripheral neuropathies (numbness or tingling of fingers, toes, or face). Those indicating need for medical attention only if they continue or are bothersome: Incidence less frequent: Diarrhea; loss of appetite; nausea or vomiting; pain or swelling in feet or lower legs; swelling or redness of tongue.
Maculopapular erythema and an increase in blood pressure have been reported rarely during testolactone therapy. Paresthesia, aches and edema of the extremities, glossitis, anorexia, hot flushes, nausea, vomiting, and diarrhea have occurred in patients receiving testolactone, but these adverse effects have not been definitely attributed to the drug. Alopecia alone or with associated nail growth disturbance has been reported rarely during testolactone therapy; however, these adverse effects subsided with continued therapy. Elevation of urinary 17-ketosteroids and creatine has occurred in patients receiving oral dosages of 150 mg of testolactone daily. Increased erythropoiesis has been reported in a patient with myeloid metaplasia receiving testolactone.
Testolactone is not recommended for treatment of breast cancer in males.
Although hypercalcemia has not been reported in patients receiving testolactone to date, plasma calcium concentrations should be routinely monitored in patients receiving the drug, particularly during periods of active remission of bony metastases. If hypercalcemia occurs, appropriate therapy, including high fluid intake, should be instituted.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Obtained by microbial transformation of progesterone, Reichstein's substance S, or testosterone.
Fried et al, US 2744120 (1956 to Olin Mathieson)

General Manufacturing Information

While data specific to testolactone were not available(SRC, 2005), the literature suggests that some pharmaceutically active compounds originating from human and veterinary therapy are not eliminated completely in municipal sewage treatment plants and are therefore discharged into receiving waters(1). Wastewater treatment processes often were not designed to remove them from the effluent(2). Selected organic waste compounds may be degrading to new and more persistent compounds that may be released instead of or in addition to the parent compound(2).
This is a controlled substance (anabolic steroid)... .
Synthetic analogs of androgens have been used by professional, as well as amateur, athletes for possible performance enhancement.
Anabolic Steroid Control Act of 2004. Public Law 108-358 (October 22, 2004)... includes /testolactone/ as an anabolic steroid

Analytic Laboratory Methods

Analyte: testolactone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: testolactone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: testolactone; matrix: chemical purity; procedure: thin-layer chromatography with comparison to standards
Analyte: testolactone; matrix: pharmaceutical preparation (tablets); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: testolactone; matrix: pharmaceutical preparation (tablets); procedure: thin-layer chromatography with comparison to standards (chemical purity)

Storage Conditions

Testolactone tablets should be stored in tight containers at room temperature (25 °C).

Interactions

When administered concurrently, testolactone may increase the effects of oral anticoagulants. Plasma anticoagulant levels should be monitored and the anticoagulant dosage adjusted accordingly.

Stability Shelf Life

Stable in light, air, and normal temp.

Dates

Modify: 2023-07-15

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